(R)-5-Azaspiro[2.4]heptan-7-amine (R)-5-Azaspiro[2.4]heptan-7-amine
Brand Name: Vulcanchem
CAS No.: 129306-11-2
VCID: VC8228310
InChI: InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2/t5-/m0/s1
SMILES: C1CC12CNCC2N
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol

(R)-5-Azaspiro[2.4]heptan-7-amine

CAS No.: 129306-11-2

Cat. No.: VC8228310

Molecular Formula: C6H12N2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Azaspiro[2.4]heptan-7-amine - 129306-11-2

Specification

CAS No. 129306-11-2
Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
IUPAC Name (7R)-5-azaspiro[2.4]heptan-7-amine
Standard InChI InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2/t5-/m0/s1
Standard InChI Key VBTBUCYRQSUCCE-YFKPBYRVSA-N
Isomeric SMILES C1CC12CNC[C@@H]2N
SMILES C1CC12CNCC2N
Canonical SMILES C1CC12CNCC2N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (R)-5-azaspiro[2.4]heptan-7-amine features a fused bicyclic system comprising a five-membered azaspiro ring and a two-membered cyclopropane moiety. The stereogenic center at position 7 dictates its (R)-configuration, which is critical for interactions with biological targets. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₆H₁₂N₂
Molecular Weight112.17 g/mol
CAS Registry Number129306-11-2
IUPAC Name(7R)-5-azaspiro[2.4]heptan-7-amine
SMILESN[C@@H]1C2(CNC1)CC2

The spirocyclic design imposes significant ring strain, enhancing reactivity while maintaining metabolic stability—a balance leveraged in drug design .

Synthesis and Stereochemical Control

Catalytic Asymmetric Hydrogenation

The synthesis of (R)-5-azaspiro[2.4]heptan-7-amine frequently employs enantioselective hydrogenation strategies. Ruthenium-chiral phosphine complexes, such as [RuCl(benzene)(S)-SunPhos]Cl, enable >95% enantiomeric excess (ee) by selectively reducing imine intermediates. Key steps include:

  • Cyclopropanation: Formation of the spiro[2.4]heptane core via [2+1] cycloaddition.

  • Imine Formation: Conversion of the primary amine to a prochiral imine.

  • Hydrogenation: Stereocontrolled reduction using chiral catalysts .

Alternative Synthetic Routes

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures achieves high enantiopurity but suffers from lower yields .

  • Chiral Pool Synthesis: Derivation from naturally occurring chiral amines, though limited by substrate availability .

Biological Activity and Mechanism

JAK1-Selective Inhibition

(R)-5-Azaspiro[2.4]heptan-7-amine serves as a core scaffold in Janus kinase (JAK) inhibitors. In a 2018 study, its derivative (R)-6c exhibited potent JAK1 inhibition (IC₅₀ = 8.5 nM) with 48-fold selectivity over JAK2 . The spirocyclic amine enhances binding to the JAK1 ATP pocket by:

  • Positioning the pyrrolo[2,3-d]pyrimidine moiety for hinge-region interactions.

  • Minimizing off-target effects via steric hindrance at JAK2 .

Antibacterial Applications

Functionalization at the C-7 amine yields quinolone derivatives with broad-spectrum activity. Compound 2a, featuring a (1R,2S)-2-fluorocyclopropyl group, showed:

  • MIC₉₀ = 0.06 µg/mL against Streptococcus pneumoniae.

  • Efficacy against quinolone-resistant Staphylococcus aureus (MIC₉₀ = 0.5 µg/mL) .
    Mechanistically, the spirocyclic amine enhances DNA gyrase binding while reducing efflux pump recognition .

Comparative Analysis with (S)-Enantiomer

Parameter(R)-Enantiomer(S)-Enantiomer
JAK1 Inhibition (IC₅₀)8.5 nM320 nM
Antibacterial MIC₉₀0.06 µg/mL (S. pneumoniae)0.25 µg/mL (S. pneumoniae)
Metabolic Stability (t₁/₂)4.2 h (human hepatocytes)1.8 h (human hepatocytes)

The (R)-enantiomer’s superior activity stems from optimal spatial alignment with target proteins, underscoring the importance of stereochemistry .

Applications in Drug Development

Rheumatoid Arthritis Therapeutics

Derivatives of (R)-5-azaspiro[2.4]heptan-7-amine are under clinical investigation for autoimmune diseases. In murine collagen-induced arthritis models, (R)-6c reduced joint inflammation by 78% at 10 mg/kg doses .

Antiviral Agents

Preliminary studies indicate activity against RNA viruses via helicase inhibition. A 2024 screen identified analogs with EC₅₀ = 1.2 µM against SARS-CoV-2 .

Future Perspectives

  • Stereoselective Manufacturing: Advances in flow chemistry could improve ee and scalability .

  • Polypharmacology: Dual JAK1/EGFR inhibitors may combat drug-resistant cancers .

  • Biosynthetic Pathways: Engineered aminotransferases for green synthesis are under exploration .

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